4-Aminophenylsulfur Pentafluoride
Overview
Description
4-Aminophenylsulfur pentafluoride is not directly discussed in the provided papers. However, the papers do provide insights into related compounds that can help infer some aspects of its chemistry. The first paper discusses novel amino acids designed for bioorthogonal reactions, which are chemical reactions that can occur inside living systems without interfering with native biochemical processes . The second paper examines the molecular structure and crystal packing of five 4-aminophenyl (4-substituted phenyl) sulfones, which are compounds related to 4-aminophenylsulfur pentafluoride in that they contain an aminophenyl moiety linked to a sulfur-containing group .
Synthesis Analysis
The synthesis of related compounds involves bioorthogonal reactions, which are a class of reactions that can be performed in living organisms without affecting native biochemical pathways. The paper describes the synthesis of novel amino acids that contain functional groups capable of undergoing Suzuki and Sonogashira reactions in water . These reactions are used to introduce various substituents into the amino acid structures, which can be useful for further functionalization or for studying biological systems.
Molecular Structure Analysis
The molecular structure of 4-aminophenylsulfur pentafluoride is not directly provided, but the structure of related 4-aminophenyl sulfones is discussed. These molecules exhibit charge redistribution, with electronic charge transfer from the amino to the sulfonyl group, leading to structural distortions such as shortening of C–N and C–S distances. The geometrical constancy of the p-aminophenylsulfonyl moiety is noted, despite the ability of the p-X-phenyl group to modulate the properties of the entire molecule .
Chemical Reactions Analysis
The bioorthogonal reactions described in the first paper, such as the Suzuki and Sonogashira reactions, are relevant to the chemical reactions analysis of 4-aminophenylsulfur pentafluoride. These reactions are known for their high specificity and rapidity, which make them suitable for modifying compounds like 4-aminophenylsulfur pentafluoride in aqueous environments, potentially leading to a variety of derivatives with different properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-aminophenylsulfur pentafluoride can be inferred from the related sulfones discussed in the second paper. The electronic effects of substituents on the phenyl ring are transmitted to the SO2 group, which can modulate the properties of the terminal amino group. The presence of hydrogen bonds in the crystal packing of these sulfones suggests that similar interactions could be expected in 4-aminophenylsulfur pentafluoride, affecting its physical properties such as solubility and melting point . The weak and similar nature of these hydrogen bonds to those found in p-nitroaniline derivatives indicates that 4-aminophenylsulfur pentafluoride may also form weak intermolecular interactions.
Scientific Research Applications
Catalyst-free Self-healing Elastomers
4-Aminophenylsulfur pentafluoride has been effectively used as a dynamic crosslinker in the design of self-healing poly(urea–urethane) elastomers. These elastomers demonstrate remarkable self-healing efficiency at room temperature without any catalyst or external intervention. This characteristic is attributed to the aromatic disulfide metathesis that occurs at room temperature (Rekondo et al., 2014).
Advancements in “Super-Trifluoromethyl” Arene Chemistry
The compound is a key component in the first practical method for producing various arylsulfur pentafluorides. This advancement has opened up new possibilities in fields like medicine, agrochemicals, and other material sciences. The method significantly enhances the electronegativity and lipophilicity of the compounds, making them highly desirable for various applications (Umemoto et al., 2012).
Innovations in Polymer Chemistry
4-Aminophenylsulfur pentafluoride is instrumental in the creation of novel polymers with unique properties. For example, it has been used as a hardener in the development of reprocessable, repairable, and recyclable epoxy networks. These materials exhibit a mechanochromic effect, where they change color in response to mechanical stress, offering potential applications in smart materials and sensors (Luzuriaga et al., 2016).
Development of Sulfonated Nanofiltration Membranes
In the field of environmental engineering, 4-Aminophenylsulfur pentafluoride derivatives have been utilized in the synthesis of novel sulfonated thin-film composite nanofiltration membranes. These membranes show improved water flux and are effective in the treatment of dye solutions, highlighting their potential in water purification technologies (Liu et al., 2012).
Safety And Hazards
4-Aminophenylsulfur Pentafluoride is toxic if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .
Future Directions
properties
IUPAC Name |
4-(pentafluoro-λ6-sulfanyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F5NS/c7-13(8,9,10,11)6-3-1-5(12)2-4-6/h1-4H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGZUHNSMNNSRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(F)(F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F5NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381310 | |
Record name | 4-Aminophenylsulfur Pentafluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminophenylsulfur Pentafluoride | |
CAS RN |
2993-24-0 | |
Record name | 4-Aminophenylsulfur Pentafluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Aminophenyl)sulfur pentafluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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